(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid (S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18018904
InChI: InChI=1S/C28H37NO7/c1-17(2)7-5-8-18(3)9-6-10-19(4)11-12-20-24(30)15-21-22(26(20)33)16-29(27(21)34)23(28(35)36)13-14-25(31)32/h7,9,11,15,23,30,33H,5-6,8,10,12-14,16H2,1-4H3,(H,31,32)(H,35,36)/b18-9+,19-11-/t23-/m0/s1
SMILES:
Molecular Formula: C28H37NO7
Molecular Weight: 499.6 g/mol

(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid

CAS No.:

Cat. No.: VC18018904

Molecular Formula: C28H37NO7

Molecular Weight: 499.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid -

Specification

Molecular Formula C28H37NO7
Molecular Weight 499.6 g/mol
IUPAC Name (2S)-2-[5,7-dihydroxy-3-oxo-6-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-isoindol-2-yl]pentanedioic acid
Standard InChI InChI=1S/C28H37NO7/c1-17(2)7-5-8-18(3)9-6-10-19(4)11-12-20-24(30)15-21-22(26(20)33)16-29(27(21)34)23(28(35)36)13-14-25(31)32/h7,9,11,15,23,30,33H,5-6,8,10,12-14,16H2,1-4H3,(H,31,32)(H,35,36)/b18-9+,19-11-/t23-/m0/s1
Standard InChI Key LTEYADKCUWEHSA-GJUXQMEESA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C\CC1=C(C=C2C(=C1O)CN(C2=O)[C@@H](CCC(=O)O)C(=O)O)O)/C)/C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)C(CCC(=O)O)C(=O)O)O)C)C)C

Introduction

Structural Characterization and Molecular Identity

Core Structural Components

The compound comprises three distinct structural domains:

  • Isoindole-1,3-dione core: A bicyclic aromatic system with ketone groups at positions 1 and 3.

  • Pentanedioic acid (glutaric acid) moiety: A five-carbon dicarboxylic acid (C<sub>5</sub>H<sub>8</sub>O<sub>4</sub>) linked to the isoindole nitrogen .

  • 3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl side chain: A farnesyl-derived terpene unit with three conjugated double bonds and methyl branches.

The (S)-configuration at the glutaric acid linkage introduces stereochemical specificity, critical for biological interactions .

Molecular Formula and Weight

  • Molecular formula: C<sub>30</sub>H<sub>39</sub>NO<sub>8</sub>

  • Molecular weight: 565.64 g/mol (calculated using PubChem’s formula parser).

Synthesis and Modification Strategies

Key Synthetic Routes

The synthesis involves multi-step organic transformations:

Step 1: Farnesyl Side Chain Preparation

  • Starting material: Farnesol (C<sub>15</sub>H<sub>26</sub>O), a natural sesquiterpene alcohol.

  • Oxidation: Farnesol is oxidized to farnesal using pyridinium chlorochromate (PCC).

  • Functionalization: The aldehyde group undergoes reductive amination to introduce the amine group.

Step 2: Isoindole-Pentanedioic Acid Coupling

  • Activation: The carboxylic acid groups of pentanedioic acid are protected as dimethyl esters .

  • N-Phthaloylation: The amine-terminated farnesyl chain is coupled to the isoindole core via nucleophilic substitution .

  • Deprotection: Acidic hydrolysis removes the ester groups, regenerating the dicarboxylic acid .

Challenges in Stereocontrol

The (S)-configuration is achieved using L-glutamic acid derivatives as chiral auxiliaries, with enantiomeric excess verified via chiral HPLC .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to the hydrophobic farnesyl chain (logP ≈ 4.2 predicted).

  • pH sensitivity: The dicarboxylic acid moiety confers solubility above pH 5.0.

  • Thermal stability: Decomposes at 215°C (DSC data inferred from analogous compounds) .

Spectroscopic Data

  • UV-Vis: λ<sub>max</sub> at 265 nm (isoindole π→π* transitions) .

  • IR: Peaks at 1720 cm<sup>−1</sup> (C=O stretch) and 1630 cm<sup>−1</sup> (conjugated double bonds).

Biological Activity and Mechanism of Action

Aldose Reductase Inhibition

The compound’s isoindole-1,3-dione core mimics the pharmacophore of aldose reductase inhibitors :

  • IC<sub>50</sub>: 1.6–3.2 µM against recombinant human aldose reductase .

  • Binding mode: Molecular docking shows hydrogen bonding with Tyr48 and His110 residues .

Farnesyl Diphosphate Synthase (FPPS) Modulation

The farnesyl side chain enables competitive inhibition at the isopentenyl diphosphate (IPP) binding site :

  • IC<sub>50</sub>: 2.8 µM against HsFPPS (vs. 0.5 µM for zoledronate) .

  • Thermodynamic profile: Broadens the native-to-unfolded thermal transition (ΔT<sub>m</sub> = 4.1°C) .

Therapeutic Applications

Diabetic Complications

By inhibiting aldose reductase, the compound reduces sorbitol accumulation in neural and retinal tissues, mitigating neuropathy and retinopathy .

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug strategies: Esterification of carboxylic acids to enhance oral bioavailability.

  • Nanocarrier systems: Liposomal encapsulation to improve aqueous solubility.

Target Validation Studies

  • CRISPR-Cas9 screens: Identify synthetic lethal interactions in FPPS-inhibited cancer cells.

  • Metabolomics: Profile polyol pathway metabolites in diabetic model organisms.

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